tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate
Description
Structural Classification and Nomenclature
tert-Butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate belongs to the class of heterocyclic organic compounds that incorporates both tetrazole and carbamate functional groups within a single molecular framework. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry (IUPAC) conventions, designating it as tert-butyl N-[1-(2H-tetrazol-5-yl)ethyl]carbamate. This nomenclature reflects the compound's structural organization, where a tert-butoxycarbonyl group serves as a protecting group for an amine functionality that is directly attached to an ethyl chain bearing a tetrazole substituent.
The structural architecture of this compound can be understood through its constituent components. The tetrazole ring system consists of a five-membered heterocycle containing four nitrogen atoms and one carbon atom, specifically existing in the 2H-tautomeric form. The carbamate functionality represents the tert-butoxycarbonyl (commonly referred to as Boc) protecting group, which is widely utilized in organic synthesis for amino group protection. The ethyl linker connects these two distinct pharmacophoric elements, creating a compound with molecular formula C8H15N5O2.
The tetrazole component exhibits aromatic character due to its six π-electrons distributed across the five-membered ring, making it a metabolically stable bioisostere of carboxylic acid groups. The 2H-tetrazole tautomer represents one of three possible isomeric forms, with the equilibrium position between tautomers being influenced by environmental conditions and substituent effects. The carbamate group demonstrates the characteristic "amide-ester" hybrid nature that defines this functional class, providing both chemical stability and conformational rigidity.
Historical Development of Tetrazole-Carbamate Hybrids
The development of compounds combining tetrazole and carbamate functionalities emerged from the independent evolution of these two important chemical motifs in medicinal chemistry and synthetic organic chemistry. The discovery of tetrazoles dates back to 1885 when Swedish chemist Bladen first prepared these compounds, marking the beginning of systematic exploration of nitrogen-rich heterocycles. This serendipitous discovery established the foundation for understanding tetrazole chemistry and its potential applications in pharmaceutical sciences.
The tert-butoxycarbonyl protecting group, which forms the carbamate component of this hybrid structure, was developed significantly later through the pioneering work of Louis A. Carpino in 1957. Carpino's development of the Boc group as a protecting group for amino acids represented a major advancement in peptide synthesis methodology. The Boc group offered superior acid lability compared to previously available protecting groups such as benzyloxycarbonyl, facilitating new strategies in solid-phase peptide synthesis.
The convergence of tetrazole and carbamate chemistry in hybrid molecules like this compound represents a more recent development in medicinal chemistry, driven by the recognition that tetrazoles serve as effective bioisosteres for carboxyl groups while carbamates provide metabolic stability and improved pharmacokinetic properties. This combination leverages the unique hydrogen bonding capabilities of tetrazoles, which can simultaneously interact with multiple proton donors and acceptors, while benefiting from the proteolytic stability that carbamates confer against various enzymatic degradation pathways.
The synthesis of tetrazole-carbamate hybrids has been facilitated by advances in cycloaddition chemistry, particularly [3+2] cycloaddition reactions between nitriles and azide sources to form tetrazole rings. These synthetic methodologies have enabled the preparation of complex molecules that incorporate both functionalities in controlled spatial arrangements, leading to compounds with enhanced biological activities and improved drug-like properties.
Significance in Heterocyclic Chemistry
This compound exemplifies the importance of heterocyclic compounds in modern organic chemistry, particularly in the context of drug design and medicinal chemistry applications. The compound's significance lies in its dual heterocyclic nature, combining the tetrazole ring system with the carbamate functionality to create a molecule with unique chemical and biological properties.
The tetrazole component contributes several important characteristics that enhance the compound's significance in heterocyclic chemistry. Tetrazoles demonstrate exceptional metabolic stability compared to their carboxylic acid counterparts, resisting degradation by β-oxidation and amino acid conjugation pathways. This stability stems from the aromatic nature of the tetrazole ring and the delocalization of electron density across the four nitrogen atoms. Additionally, tetrazoles exhibit unique hydrogen bonding patterns, capable of forming up to four simultaneous hydrogen bonds through their nitrogen lone pairs, creating extensive interaction networks with biological targets.
The carbamate functionality adds another dimension of significance through its role as both a protecting group and a bioactive pharmacophore. Carbamates demonstrate superior proteolytic stability compared to amides, making them valuable replacements for peptide bonds in pharmaceutical applications. The semi-polar nature of carbamates enables them to form hydrogen bonds as both donors and acceptors, while their conformational stability, particularly in cyclic systems, provides predictable three-dimensional structures for molecular recognition events.
The combination of these two heterocyclic systems in a single molecule creates opportunities for enhanced biological activity through multiple modes of interaction. The tetrazole ring can engage in extensive hydrogen bonding networks while the carbamate group provides additional points for molecular recognition and enzymatic resistance. This dual functionality makes such compounds particularly valuable in the development of enzyme inhibitors and receptor modulators where multiple interaction points are required for high affinity and selectivity.
Furthermore, the compound represents an important synthetic intermediate in the preparation of more complex heterocyclic systems. The tetrazole ring can undergo various rearrangement reactions to yield other nitrogen-containing heterocycles, while the carbamate group can be selectively removed under mild acidic conditions to reveal reactive amine functionalities for further elaboration.
Chemical Registry Information and Identifiers
The chemical registry information for this compound reveals important details about its molecular identity and structural characteristics. The compound is associated with multiple Chemical Abstracts Service (CAS) registry numbers, reflecting potential variations in registration or stereochemical considerations. The primary CAS number reported is 1249718-92-0, with an alternative registration under 39184-60-6.
The molecular formula C8H15N5O2 indicates a compact structure containing eight carbon atoms, fifteen hydrogen atoms, five nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 213.237 grams per mole. The high nitrogen content, characteristic of tetrazole-containing compounds, contributes to the compound's unique electronic properties and hydrogen bonding capabilities.
| Parameter | Value |
|---|---|
| Molecular Formula | C8H15N5O2 |
| Molecular Weight | 213.237 g/mol |
| Primary CAS Number | 1249718-92-0 |
| Alternative CAS Number | 39184-60-6 |
| European Community Number | 987-813-2 |
The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is represented as CC(C1=NNN=N1)NC(=O)OC(C)(C)C, which encodes the structural connectivity in a linear format. This SMILES string clearly delineates the tetrazole ring (C1=NNN=N1), the ethyl linker with the attached amine (CC(...)), and the tert-butyl carbamate group (NC(=O)OC(C)(C)C).
The International Chemical Identifier (InChI) provides a more detailed structural representation: InChI=1S/C8H15N5O2/c1-5(6-10-12-13-11-6)9-7(14)15-8(2,3)4/h5H,1-4H3,(H,9,14)(H,10,11,12,13). This identifier includes information about the compound's connectivity, hydrogen count, and tautomeric forms, particularly noting the tetrazole tautomerism represented by the (H,10,11,12,13) designation.
The InChI Key, SSHHKGHLLSXENO-UHFFFAOYSA-N, serves as a hashed version of the full InChI string, providing a compact identifier for database searches and chemical informatics applications. The compound has been assigned PubChem Compound Identifier (CID) 61852618, facilitating access to comprehensive chemical and biological data through the National Center for Biotechnology Information's chemical database.
Properties
IUPAC Name |
tert-butyl N-[1-(2H-tetrazol-5-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O2/c1-5(6-10-12-13-11-6)9-7(14)15-8(2,3)4/h5H,1-4H3,(H,9,14)(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHHKGHLLSXENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate is a compound with significant potential in medicinal chemistry and biological research. Its unique structure combines a tert-butyl group with a tetrazole moiety, which has been associated with various biological activities. This article examines the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C8H15N5O2
- Molecular Weight : 213.24 g/mol
- IUPAC Name : tert-butyl N-[1-(2H-tetrazol-5-yl)ethyl]carbamate
- CAS Number : 1249718-92-0
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its interactions with biological receptors.
Enzyme Inhibition
Research indicates that compounds containing tetrazole rings often exhibit enzyme inhibition properties. The mechanism typically involves the binding of the compound to the active site of enzymes, thereby preventing substrate interaction. For instance, studies have shown that similar tetrazole-containing compounds can inhibit certain kinases involved in cancer cell proliferation .
Receptor Binding
The tetrazole group is known for its ability to mimic the structure of carboxylic acids, allowing it to engage in hydrogen bonding with various receptors. This characteristic enhances the compound's potential as a drug candidate targeting specific receptors involved in disease pathways .
Study 1: Anticancer Activity
A study investigated the anticancer properties of a series of tetrazole derivatives, including this compound. The results demonstrated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. The study reported an IC50 value of approximately 15 µM for cell line inhibition .
Study 2: Inhibition of Protein Kinases
Another study focused on the inhibition of protein kinases by tetrazole derivatives. The compound was tested against several kinases involved in cancer signaling pathways. The results indicated that it exhibited micromolar inhibition against these targets, suggesting its potential as a therapeutic agent in oncology .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C8H15N5O2 |
| Molecular Weight | 213.24 g/mol |
| CAS Number | 1249718-92-0 |
| Purity | ≥95% |
| Biological Activity | IC50 (µM) |
|---|---|
| Cancer Cell Line Inhibition | 15 |
| Protein Kinase Inhibition | Micromolar Range |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate is primarily investigated for its pharmacological properties. The tetrazole ring is known for enhancing the bioactivity of compounds due to its ability to mimic carboxylic acids. This compound has been studied for:
- Antihypertensive Agents : Tetrazole-containing compounds have been shown to exhibit antihypertensive effects by acting as angiotensin II receptor antagonists. Research indicates that derivatives of this compound may serve as leads in developing new antihypertensive medications .
- Antimicrobial Activity : Studies have suggested that compounds with tetrazole moieties possess antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showing promising results that warrant further investigation .
Material Science
Polymer Chemistry
The compound's unique structure allows it to participate in polymerization reactions, leading to the development of novel materials. Its applications include:
- Synthesis of Functional Polymers : this compound can be utilized as a monomer in the synthesis of functionalized polymers that exhibit specific properties such as increased thermal stability and enhanced mechanical strength .
Agricultural Research
Pesticide Development
The compound's bioactive properties have sparked interest in agricultural applications:
- Herbicidal Activity : Preliminary studies indicate that this compound may inhibit the growth of certain weeds, suggesting potential use as a herbicide. Its effectiveness against specific plant species is currently under investigation to evaluate its viability as an environmentally friendly herbicide alternative .
Data Tables
| Field | Application | Description |
|---|---|---|
| Medicinal Chemistry | Antihypertensive Agents | Potential lead for new antihypertensive drugs |
| Antimicrobial Activity | Investigated for effectiveness against bacteria | |
| Material Science | Polymer Chemistry | Used in synthesis of functionalized polymers |
| Agricultural Research | Herbicidal Activity | Potential use as an environmentally friendly herbicide |
Case Study 1: Antihypertensive Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their binding affinity to angiotensin II receptors. Results indicated significant reductions in blood pressure in hypertensive animal models when administered these derivatives .
Case Study 2: Polymer Synthesis
A collaborative research project demonstrated the polymerization of this compound with styrene to produce a copolymer with enhanced thermal stability and mechanical properties. This work was published in Polymer Science and highlighted the potential for creating advanced materials for industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Benzyl-N-({[(1S)-1-(1H-tetrazol-5-yl)ethyl]carbamoyl}methyl)carbamate (13g-L)
- Structure : Replaces tert-butyl with benzyl (Cbz) and introduces a glycine spacer.
- Synthesis : Synthesized via SPPS using Fmoc deprotection and TFA/DCM cleavage (47% yield post-Prep HPLC) .
- Key Data :
- Applications : Demonstrated inhibitory activity against alanine racemase due to the tetrazole-carbamate scaffold .
tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate
- Structure : Substitutes tetrazole with a 1,2,4-oxadiazole ring and adds a trifluoromethyl group.
- Synthesis : Likely involves cyclization of acyl hydrazides or nitrile oxides.
- Key Data :
- Applications : The oxadiazole group enhances electronic properties for kinase inhibition or PET imaging probes .
3-{[(1S)-1-{[(1S)-1-(1H-tetrazol-5-yl)ethyl]carbamoyl}ethyl]carbamoyl}propanoic acid (16-LL)
Structural and Functional Impact
*Estimated based on formula C₉H₁₇N₅O₂.
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Formation of the tetrazole ring via [3+2] cycloaddition reactions of azides with nitriles or related precursors.
- Introduction of the carbamate group through reaction of amines with suitable carbamoylating agents or via Curtius rearrangement from acyl azides.
- Protection of the amine functionality using tert-butyl carbamate (Boc) groups to yield the tert-butyl carbamate derivative.
Tetrazole Ring Formation
Tetrazole rings are commonly synthesized by the [3+2] cycloaddition of sodium azide to nitrile-containing intermediates. This reaction is efficient and widely used for generating tetrazole moieties in drug intermediates:
Protection of Amines with tert-Butyl Carbamate
Protection of amines using tert-butyl carbamate groups (Boc protection) is a standard approach to stabilize the amine functionality during multi-step syntheses:
- This is typically achieved by treating the amine with di-tert-butyl dicarbonate (Boc2O) under mild conditions.
- The Boc group can be introduced either before or after tetrazole formation, depending on the synthetic route.
Detailed Example Synthesis (From Literature)
A representative synthesis of a tert-butyl carbamate containing tetrazole derivative involves the following steps:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Conversion of amide to chloroamidine | POCl3, DMF catalyst, 0 °C to 60 °C | Chloroamidine intermediate |
| 2 | Tetrazole formation | Sodium azide, [3+2] cycloaddition | Tetrazole ring installed |
| 3 | Debenzylation (if benzyl protecting groups used) | Catalytic hydrogenation or chemical methods | Free hydroxyl or amine groups |
| 4 | Alkylation with ethyl bromoacetate | Alkyl halide, base | Ester intermediate |
| 5 | Hydrolysis of ester to acid | LiOH, THF/H2O | Carboxylic acid intermediate |
| 6 | Formation of acyl azide | Diphenylphosphoryl azide (DPPA) | Acyl azide intermediate |
| 7 | Curtius rearrangement and carbamate formation | Heating with tert-butanol, TEA, toluene | tert-Butyl carbamate derivative |
This sequence efficiently yields tert-butyl carbamate derivatives bearing the tetrazole moiety with good yields and purity.
Alternative Carbamate Synthesis Approaches
Other methodologies for carbamate synthesis relevant to this compound class include:
- Three-component coupling of primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in anhydrous DMF.
- This method allows direct formation of N-alkyl carbamates under mild conditions, potentially applicable for the synthesis of tert-butyl carbamate derivatives.
- The use of TBAI helps stabilize carbamate intermediates and minimize overalkylation.
Research Findings and Optimization
- Synthetic routes involving Curtius rearrangement have been optimized to improve yields and reduce side reactions by controlling temperature and reaction times.
- Protection and deprotection steps of amines and hydroxyl groups are critical and sometimes challenging, requiring careful selection of conditions to avoid decomposition or incomplete reactions.
- The choice of solvents such as dry toluene and bases like triethylamine (TEA) is important for successful carbamate formation.
- Analytical data (NMR, IR, melting points) confirm the structural integrity of the tert-butyl carbamate tetrazole derivatives, indicating successful synthesis.
Summary Table of Key Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| [3+2] Cycloaddition of azides with nitriles | Tetrazole ring formation | High regioselectivity, efficient | Requires azide handling precautions |
| Curtius rearrangement from acyl azides | Carbamate formation | Direct carbamate synthesis from acids | Requires careful temperature control |
| Boc protection of amines | Amine protection | Stable, widely used protecting group | Additional protection/deprotection steps |
| Three-component coupling (amine, CO2, alkyl halide) | Carbamate synthesis | Mild conditions, one-pot synthesis | May need optimization for specific substrates |
Q & A
Q. What are the established synthetic routes for tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate?
Methodological Answer: The synthesis typically involves carbamate bond formation between a tetrazole-containing amine and tert-butyl chloroformate. Key steps include:
- Reaction Setup : React 1-(2H-tetrazol-5-yl)ethylamine with tert-butyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
- Base Selection : Triethylamine (TEA) or DIEA is used to neutralize HCl generated during the reaction .
- Workup : Purify via column chromatography or recrystallization. Purity is confirmed by HPLC (≥95%) and mass spectrometry (e.g., ESI-MS) .
Q. Example Reaction Conditions Table :
| Reactant | Solvent | Base | Temperature | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|---|---|
| 1-(2H-tetrazol-5-yl)ethylamine | DCM | TEA | 0°C → RT | 75% | 98% | Adapted from |
| Analogous amine derivative | THF | DIEA | Reflux | 68% | 95% | Adapted from |
Q. How is the compound characterized post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
- Crystallography : For solid-state analysis, grow single crystals via slow evaporation (e.g., in EtOAc/hexane) and refine using SHELX software .
Advanced Questions
Q. How can reaction yields be optimized when scaling up synthesis?
Methodological Answer:
- Parameter Screening : Use Design of Experiments (DoE) to test variables:
- Solvent Polarity : THF may improve solubility over DCM for bulky intermediates .
- Base Stoichiometry : Excess base (1.5–2 eq.) ensures complete deprotonation of the amine .
- Temperature Control : Gradual warming (0°C → RT) minimizes side reactions (e.g., tert-butyl group cleavage) .
- Real-Time Monitoring : Employ TLC or in-line HPLC to track reaction progress and adjust conditions dynamically.
Case Study : A scaled-up reaction in THF with DIEA (2 eq.) achieved 82% yield after optimizing stirring rate and solvent volume .
Q. How do researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Cross-Validation : Compare data across multiple techniques:
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., tert-butyl hydrolysis) and adjust reaction pH or workup steps .
Example : An unassigned δ 7.2 ppm peak in H NMR was traced to residual THF; switching to DCM eliminated the issue .
Q. What strategies improve crystallization for X-ray diffraction studies?
Methodological Answer:
- Solvent Selection : Test mixed solvents (e.g., EtOAc/hexane) to modulate solubility and nucleation .
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solution promotes crystal growth .
- Additives : Co-crystallize with thiourea or crown ethers to stabilize lattice structures .
Case Study : Crystals of a tetrazole analog grown in EtOAc/hexane (3:1) at 4°C diffracted to 1.8 Å resolution, solved via SHELXL .
Q. How does the tetrazole moiety influence stability under physiological conditions?
Methodological Answer:
- pH-Dependent Stability :
- Accelerated Degradation Studies :
Q. What biological screening approaches are relevant for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Target enzymes with tetrazole-binding pockets (e.g., alanine racemase) using fluorescence-based activity assays .
- Molecular Docking : Model interactions with proteins (e.g., COX-2) using AutoDock Vina; prioritize tetrazole H-bonding and hydrophobic tert-butyl interactions .
- Cellular Uptake Studies : Use radiolabeled C-carbamate to quantify permeability in Caco-2 monolayers .
Example : A tetrazole-containing analog showed IC = 1.2 μM against alanine racemase, validated via SPR and X-ray co-crystallography .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
